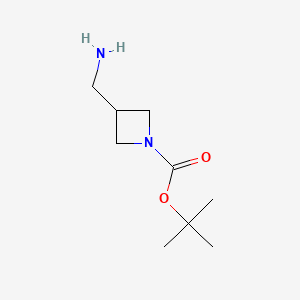
8-Bromo-1,7-naftiridin-6-amina
Descripción general
Descripción
8-Bromo-1,7-naphthyridin-6-amine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Bromo-1,7-naphthyridin-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Bromo-1,7-naphthyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-1,7-naphthyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos Heterocíclicos
8-Bromo-1,7-naftiridin-6-amina: es un precursor valioso en la síntesis de varios compuestos heterocíclicos. Estos compuestos son cruciales en la química medicinal debido a sus actividades biológicas. El átomo de bromo en el compuesto actúa como un sitio reactivo para una mayor funcionalización, lo que permite la creación de una variedad diversa de derivados de naftiridina .
Investigación Anticancerígena
Este compuesto ha demostrado ser prometedor en la investigación anticancerígena. Su estructura es propicia para modificaciones que pueden mejorar su interacción con los objetivos de las células cancerosas. Los investigadores han estado explorando su uso en el diseño de nuevos agentes quimioterapéuticos, particularmente debido a su capacidad para interferir con las vías de señalización celular .
Actividad Anti-VIH
El núcleo de naftiridina de This compound es estructuralmente similar a los compuestos conocidos por sus propiedades anti-VIH. Esta similitud sugiere posibles aplicaciones en el desarrollo de nuevos medicamentos anti-VIH, que podrían ser más efectivos o tener menos efectos secundarios que los tratamientos actuales .
Aplicaciones Antimicrobianas
Debido a sus características estructurales, This compound se puede usar para sintetizar compuestos con propiedades antimicrobianas. Estos compuestos sintetizados podrían conducir a nuevos tratamientos para infecciones bacterianas y fúngicas, abordando la creciente preocupación por la resistencia a los antibióticos .
Propiedades Analgésicas y Antiinflamatorias
La investigación ha indicado que los derivados de This compound pueden poseer propiedades analgésicas y antiinflamatorias. Esto abre posibilidades para el desarrollo de nuevos medicamentos para aliviar el dolor que podrían ser potencialmente más específicos y tener menos efectos secundarios .
Aplicaciones Fotofísicas
El sistema de anillos de naftiridina, incluidos los compuestos como This compound, se ha estudiado por sus propiedades fotofísicas. Estas propiedades son útiles en el desarrollo de materiales ópticos, sensores y diodos orgánicos emisores de luz (OLED), contribuyendo a los avances en las tecnologías electrónicas y fotónicas .
Safety and Hazards
Mecanismo De Acción
Target of Action
8-Bromo-1,7-naphthyridin-6-amine is a derivative of 1,6-naphthyridines, which are known to be pharmacologically active . These compounds have a wide range of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . .
Pharmacokinetics
It is known that the compound has a molecular weight of 22406 , which may influence its bioavailability
Action Environment
It is known that the compound has a warning signal word and several hazard statements, indicating that it may pose certain risks under specific conditions
Propiedades
IUPAC Name |
8-bromo-1,7-naphthyridin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-8-7-5(2-1-3-11-7)4-6(10)12-8/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKKBVMEHDGRAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2N=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443761 | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-35-6 | |
| Record name | 8-Bromo-1,7-naphthyridin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5912-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,7-naphthyridin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Azaspiro[2.4]heptan-5-one](/img/structure/B1278645.png)




![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)








